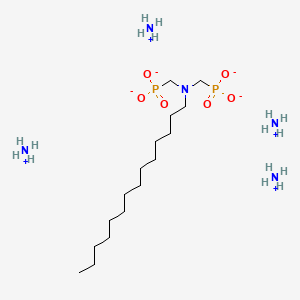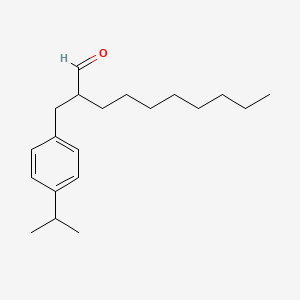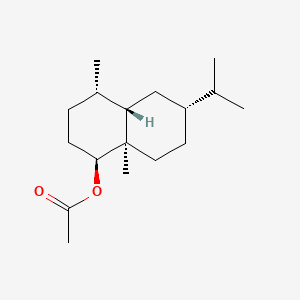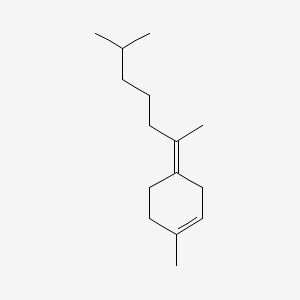
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 1,5-dimethylhexylidene group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with 1,5-dimethylhexylidene halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, facilitating the nucleophilic attack on the halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency of these reactions. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound to its saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), Sulfonyl chlorides (RSO₂Cl)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated cyclohexenes, Sulfonylated cyclohexenes
Applications De Recherche Scientifique
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexene, 4,4-dimethyl-
- Cyclohexene, 3-(1,5-dimethyl-4-hexenyl)-6-methylene-
Uniqueness
Cyclohexene, 4-(1,5-dimethylhexylidene)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
74253-05-7 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
(4E)-1-methyl-4-(6-methylheptan-2-ylidene)cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h8,12H,5-7,9-11H2,1-4H3/b15-14- |
Clé InChI |
WTRAORJBWZMQIV-PFONDFGASA-N |
SMILES isomérique |
CC1=CC/C(=C(\C)/CCCC(C)C)/CC1 |
SMILES canonique |
CC1=CCC(=C(C)CCCC(C)C)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


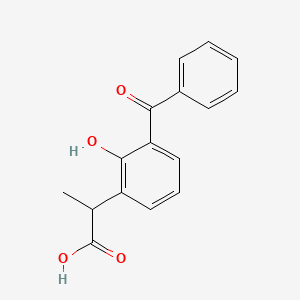
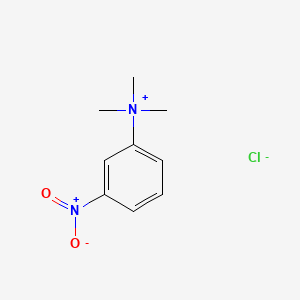

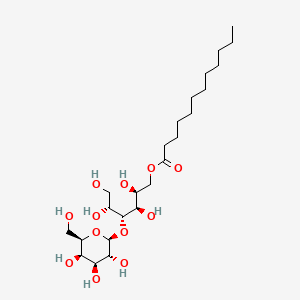

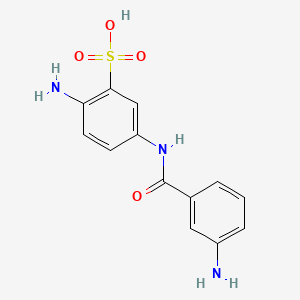
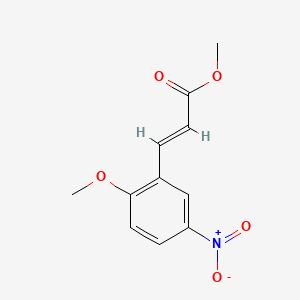

![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
